molecular formula C25H19N3O5 B2597563 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 877656-31-0

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Katalognummer B2597563
CAS-Nummer: 877656-31-0
Molekulargewicht: 441.443
InChI-Schlüssel: KAQOFMSVXXWDAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19N3O5 and its molecular weight is 441.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has demonstrated the potential of derivatives of the given compound in anticancer therapy. For instance, compounds synthesized with different aryloxy groups attached to the pyrimidine ring have shown appreciable cancer cell growth inhibition against various cancer cell lines. This indicates a promising avenue for developing new anticancer agents through structural modification and optimization of this chemical scaffold (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Activities

Derivatives of the compound have also been explored for their anti-inflammatory and analgesic properties. Novel heterocyclic compounds derived from related structures have shown significant cyclooxygenase inhibition, with some demonstrating high selectivity towards COX-2, alongside notable analgesic and anti-inflammatory activities. This suggests their potential as leads for the development of new anti-inflammatory drugs with improved selectivity and reduced side effects (Abu‐Hashem et al., 2020).

Radiopharmaceutical Applications

Certain pyrazolopyrimidineacetamides, closely related to the compound , have been reported as selective ligands for the translocator protein (18 kDa), with implications in radiolabeling for PET imaging. This highlights the compound's potential role in developing diagnostic tools for neurodegenerative diseases and other conditions associated with changes in translocator protein expression (Dollé et al., 2008).

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis of derivatives of this compound have been subjects of study, focusing on the development of novel synthetic methodologies and the exploration of their chemical behavior. This research contributes to the broader understanding of pyrimidine derivatives' synthetic accessibility and potential for generating diverse biologically active molecules (Farouk et al., 2021).

Antimicrobial Activity

Additionally, pyrimidine and oxazinone derivatives incorporating thiophene rings have been synthesized and evaluated for their antimicrobial activity. This research underscores the versatility of pyrimidine derivatives in generating compounds with potential use in treating bacterial and fungal infections (Hossan et al., 2012).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide' involves the condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with 2-methoxyphenylacetyl chloride, followed by cyclization with guanidine to form the benzofuro[3,2-d]pyrimidine ring system. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": ["2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran", "2-methoxyphenylacetyl chloride", "guanidine", "acetic anhydride"], "Reaction": ["Step 1: Condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to form the intermediate 2-(2-methoxyphenylacetyl)-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran.", "Step 2: Cyclization of the intermediate with guanidine in the presence of a suitable solvent such as ethanol or acetonitrile to form the benzofuro[3,2-d]pyrimidine ring system.", "Step 3: Acetylation of the resulting intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide."] }

CAS-Nummer

877656-31-0

Molekularformel

C25H19N3O5

Molekulargewicht

441.443

IUPAC-Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C25H19N3O5/c1-32-20-14-8-6-12-18(20)26-21(29)15-27-22-17-11-5-7-13-19(17)33-23(22)24(30)28(25(27)31)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,26,29)

InChI-Schlüssel

KAQOFMSVXXWDAM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.